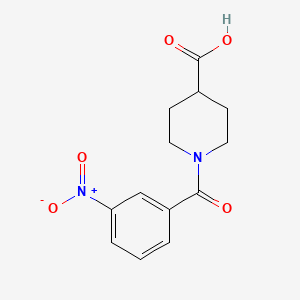

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

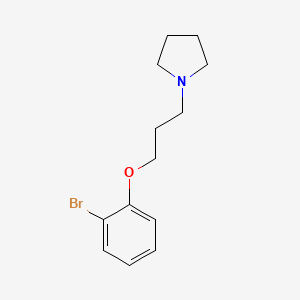

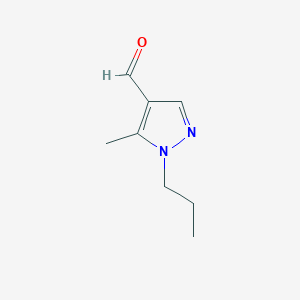

The compound 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine with a nitrobenzoyl group and a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for understanding the chemical behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid, involves multiple steps that include the introduction of the nitrobenzoyl group into the piperazine moiety . The synthesis process is typically characterized by the use of IR, 1HNMR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

Although the exact molecular structure of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is not provided, we can infer from related compounds that the presence of the nitro group and carboxylic acid could lead to the formation of specific synthons or hydrogen bonding patterns. For example, in the case of 2-amino-4-nitrobenzoic acid, the crystal structure is significantly influenced by O–H···O and N–H···O(nitro) hydrogen bonds . Such interactions are likely to be relevant in the molecular structure analysis of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid as well.

Chemical Reactions Analysis

The chemical reactivity of compounds containing nitrobenzoyl groups and carboxylic acids can be diverse. The nitro group is an electron-withdrawing group that can affect the reactivity of the benzene ring towards electrophilic aromatic substitution. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification or amide formation. The papers provided do not detail specific reactions for 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid, but the synthesis paper suggests that the introduction of the nitrobenzoyl group is a key step in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can be speculated based on related compounds. For instance, the presence of the nitro group and carboxylic acid is likely to influence the compound's solubility, melting point, and acidity. The crystallographic data provided for related compounds indicate that such functionalities can lead to specific crystal packing and solid-state structures due to hydrogen bonding . These properties are essential for understanding the behavior of the compound in various environments and can be determined through experimental methods such as X-ray crystallography, as demonstrated in the provided papers .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Assembly

Research has shown the significance of hydrogen bonding in the anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 3-nitrobenzoic acid. These compounds form hydrogen-bonded structures of varying dimensions, demonstrating the utility of isonipecotamide cation in molecular assembly. The hydrogen bonding patterns observed suggest the versatility of these compounds in forming stable structures, which could be essential in designing new materials and understanding molecular interactions (Smith & Wermuth, 2010).

Antimicrobial Activity

Some derivatives related to "1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid" have been synthesized and evaluated for their potential prokinetic and anti-ulcerative activities. These studies are crucial in pharmacology, indicating the possible application of these compounds in developing new therapeutic agents (Srinivasulu et al., 2005).

Structural Analysis and Spectroscopic Studies

Structural analysis and spectroscopic studies, including X-ray diffraction, Raman, and FTIR spectroscopy, have been extensively conducted on these compounds and their derivatives. These studies provide deep insights into their molecular structures, hydrogen bonding dynamics, and interactions, which are vital for material science and medicinal chemistry applications. An example is the detailed analysis of hydrogen-bonded-ion-pair complexes in the crystalline state, offering a foundation for understanding the behavior of these compounds under various conditions (Anioła et al., 2016).

Catalysis and Synthesis

The use of related compounds in catalysis and as intermediates in organic synthesis has been documented. These applications are crucial in developing new synthetic methodologies and achieving chemical transformations with high efficiency and selectivity. Research in this area opens avenues for the synthesis of complex molecules and materials with desired properties (Shiina et al., 2002).

Anticancer Potential

Derivatives of "1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid" have been synthesized and evaluated for their anticancer properties. This research is crucial in the ongoing search for new anticancer agents. The findings indicate that some derivatives exhibit promising anticancer activity, highlighting the potential of these compounds in medicinal chemistry and cancer therapy (Rehman et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXQUYMKRMJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361079 |

Source

|

| Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid | |

CAS RN |

352673-01-9 |

Source

|

| Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)